molecular formula C12H18N2O2 B11881736 6,7-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline

6,7-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B11881736
M. Wt: 222.28 g/mol
InChI Key: MAKVBVGWPBXJDH-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline is an organic compound with the molecular formula C₁₂H₁₈N₂O₂. It is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by the presence of two methoxy groups and two methyl groups attached to the quinoxaline ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6,7-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline involves the Michael reaction. In this process, methyl acetate and cyclopentadiene ether react in the presence of a base to yield the desired product . The reaction conditions typically include a controlled temperature and the use of a suitable solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives.

    Reduction: It can be reduced to form tetrahydroquinoxaline derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoxaline and tetrahydroquinoxaline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

6,7-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline has several applications in scientific research:

Mechanism of Action

The mechanism by which 6,7-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy and methyl groups play a crucial role in modulating the compound’s activity by influencing its binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-2,3-dimethylquinoxaline: This compound is structurally similar but lacks the tetrahydro component.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another similar compound with a different core structure but similar functional groups.

Uniqueness

6,7-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline is unique due to its specific combination of methoxy and methyl groups on the quinoxaline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

6,7-dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline

InChI

InChI=1S/C12H18N2O2/c1-7-8(2)14-10-6-12(16-4)11(15-3)5-9(10)13-7/h5-8,13-14H,1-4H3

InChI Key

MAKVBVGWPBXJDH-UHFFFAOYSA-N

Canonical SMILES

CC1C(NC2=CC(=C(C=C2N1)OC)OC)C

Origin of Product

United States

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